molecular formula C13H17FN2O3S B7699802 1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide

1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide

Cat. No. B7699802
M. Wt: 300.35 g/mol
InChI Key: MNHBDHDAVPMHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide, also known as FMP4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various physiological and pathological processes, including pain perception, neuroprotection, and cancer. This compound has also been investigated for its potential as a tool for studying the sigma-1 receptor and its role in various diseases.

Mechanism of Action

1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide acts as a selective agonist of the sigma-1 receptor, binding to the receptor with high affinity and modulating its activity. The exact mechanism of action of this compound on the sigma-1 receptor is not fully understood, but it is believed to involve the modulation of intracellular calcium levels and the activation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of ion channels, and the activation of various signaling pathways. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide is its high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying the receptor and its role in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including neurodegenerative diseases, cancer, and pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound on the sigma-1 receptor and its downstream effects on various cellular processes.

Synthesis Methods

1-((4-fluorophenyl)sulfonyl)-N-methylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzene sulfonamide with N-methylpiperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to obtain this compound as a white solid.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-15-13(17)10-6-8-16(9-7-10)20(18,19)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHBDHDAVPMHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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